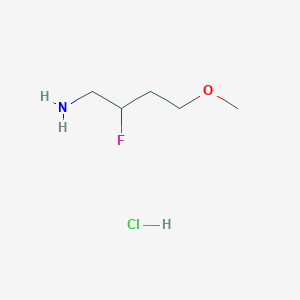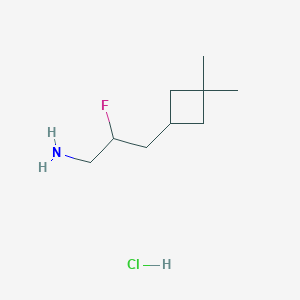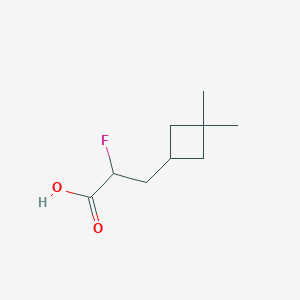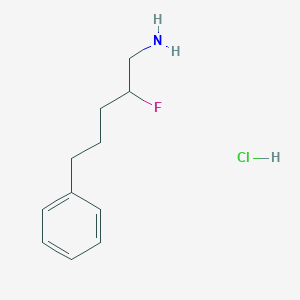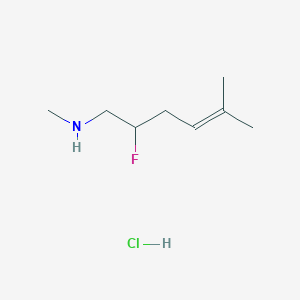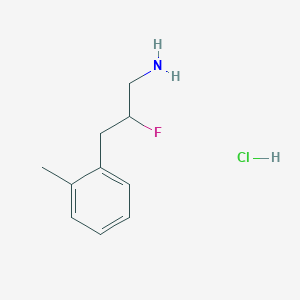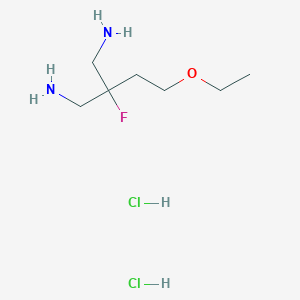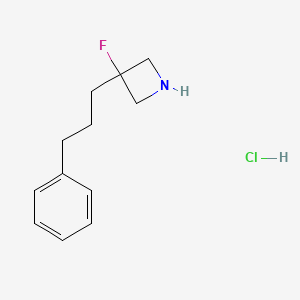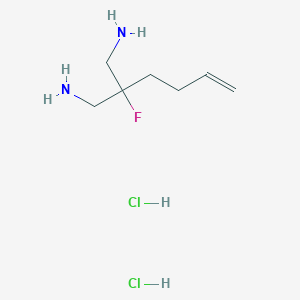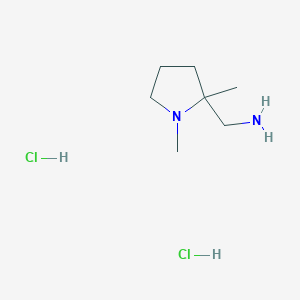
Metopimazine Sulfoxide
Vue d'ensemble
Description
Metopimazine is an antiemetic of the phenothiazine group used to treat nausea and vomiting . It is a peripherally restricted, dopamine D2 receptor antagonist . Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans .
Synthesis Analysis
Metopimazine is primarily metabolized by a liver amidase in humans . The formation of MPZA was primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of MPZA, in vitro, although to a much lesser extent .Molecular Structure Analysis
The molecular formula of Metopimazine is C22H27N3O3S2 . It is a polycyclic aromatic compound containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .Chemical Reactions Analysis
Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation MPZA .Applications De Recherche Scientifique
1. Transdermal Absorption Enhancement
Metopimazine, a precursor to Metopimazine Sulfoxide, has been studied for its potential in transdermal delivery. Research demonstrates that iontophoresis significantly enhances metopimazine's percutaneous absorption. Chemical enhancers like isopropyl myristate also increase its transdermal transport, suggesting potential for developing transdermal administration methods for this drug (Bounoure et al., 2008).
2. Blood-Brain Barrier Penetration
A study comparing the brain penetration of several antiemetic compounds found that this compound, a metabolite of metopimazine, has significantly lower brain penetration. This feature could be associated with its safety profile, as lower brain penetration may reduce central nervous system side effects (Jolliet et al., 2007).
3. Pharmacokinetics in Children
Metopimazine's pharmacokinetics have been studied in children, where it showed quick absorption and a half-life of 2.18 hours. These findings are crucial for determining appropriate dosages for pediatric use, contributing to safer and more effective treatments in children (Mallet et al., 2015).
4. Molecular Metabolism and Drug Development
A detailed investigation into metopimazine's metabolism revealed that it is primarily metabolized in the liver by microsomal amidase. This distinct metabolic pathway sets it apart from other dopamine D2 antagonists and provides insight for developing new drugs with similar properties (Busby et al., 2021).
Mécanisme D'action
Target of Action
Metopimazine Sulfoxide is a potent antagonist of the D2 and D3 dopamine receptors . These receptors are primarily found in the brain and are involved in a variety of functions, including motor control, reward, and cognition . This compound also shows adrenergic alpha1, histamine H1, and serotonin 5HT2a antagonism .
Mode of Action
This compound interacts with its targets, primarily the D2 and D3 dopamine receptors, by binding to these receptors and blocking their activity . This antagonism of the dopamine receptors is thought to underlie its antiemetic and gastroprokinetic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D3 dopamine receptors, this compound can alter the signaling in this pathway, potentially reducing nausea and vomiting .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the blocking of D2 and D3 dopamine receptors. This can lead to changes in dopamine signaling, which can help to reduce symptoms of nausea and vomiting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the drug’s metabolism can be affected by the presence of certain enzymes in the liver . Additionally, factors such as the patient’s overall health, age, and other medications can also influence the drug’s action and efficacy.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Metopimazine Sulfoxide plays a significant role in biochemical reactions, particularly as a dopamine D2 receptor antagonist . It interacts with various enzymes and proteins, including liver amidase and aldehyde oxidase, which are involved in its metabolism . The interaction with these enzymes leads to the formation of Metopimazine acid, a major circulating metabolite in humans . Additionally, this compound does not interact with cytochrome P450 enzymes, which differentiates it from other dopamine antagonists .
Cellular Effects
This compound influences various cellular processes, particularly in the context of its antiemetic effects. It exerts its effects by antagonizing dopamine D2 receptors, which are involved in cell signaling pathways related to nausea and vomiting . This interaction affects gene expression and cellular metabolism, leading to reduced nausea and vomiting symptoms . The compound’s selective action on peripheral dopamine receptors minimizes central nervous system side effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dopamine D2 receptors, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that trigger nausea and vomiting . Additionally, this compound has been shown to interact with adrenergic alpha1, histamine H1, and serotonin 5HT2a receptors, contributing to its overall antiemetic and gastroprokinetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and forms quickly when Metopimazine is oxidized . Long-term studies have shown that this compound maintains its antiemetic properties without significant degradation
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces nausea and vomiting without significant adverse effects . At higher doses, toxic effects such as orthostatic hypotension and extrapyramidal symptoms have been observed . These findings highlight the importance of dosage optimization in clinical settings.
Metabolic Pathways
This compound is primarily metabolized by liver amidase, leading to the formation of Metopimazine acid . This metabolic pathway is predominant and involves minimal interaction with cytochrome P450 enzymes . The involvement of aldehyde oxidase in the formation of Metopimazine acid further underscores the unique metabolic profile of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins . The compound is rapidly absorbed and distributed, with peak serum concentrations reached within 60 minutes after administration . Its distribution is primarily peripheral, minimizing central nervous system side effects .
Subcellular Localization
This compound is localized primarily in the cytosol and mitochondria of cells . This subcellular localization is influenced by its chemical structure and post-translational modifications . The presence of targeting signals directs this compound to specific cellular compartments, where it exerts its biochemical effects .
Propriétés
IUPAC Name |
1-[3-[(5S)-2-methylsulfonyl-5-oxophenothiazin-10-yl]propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-31(28,29)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)30(21)27)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAXSKWQPPYTPV-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)[S@@](=O)C3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)
